2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 243.01 . The InChI code is 1S/C8H3Cl2F3O/c9-6-2-1-5 (8 (11,12)13)7 (10)4 (6)3-14/h1-3H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzaldehyde derivatives are known to participate in various chemical reactions. For example, they can be used in the preparation of pharmaceutical agents with antitumor activities .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 243.01 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Synthesis of Novel Copolymers
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene. These copolymers exhibit high glass transition temperatures and decreased chain mobility due to the high dipolar character of the monomer units. This property makes them suitable for applications requiring thermal stability and specific mechanical properties (Kharas et al., 2007; Kharas et al., 2017).
Polymer-supported Synthesis
This compound is also involved in the preparation of polymer-bound trichloroacetimidates, which are useful for the immobilization of alcohols and carboxylic acids. This method offers a straightforward approach for protecting these functional groups and is particularly valuable for applications in synthetic chemistry (Kurosu & Li, 2009).
Enhancement of Polymer Properties
Research indicates that incorporating fluorinated compounds like this compound can increase the surface area and tailor the pore sizes of microporous polyaminal networks. These modifications result in improved gas adsorption properties, particularly for CO2, making these materials potential candidates for gas separation and storage applications (Li, Zhang, & Wang, 2016).
Organometallic Interactions
The interaction of compounds like this compound with Lewis acids has been studied to understand their coordination behavior and structural properties. These studies are crucial for designing new materials and catalysts in organometallic chemistry (Beckwith et al., 2001).
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of certain pesticides , suggesting that its targets may be enzymes or receptors in pest organisms.
Mode of Action
As an intermediate in pesticide synthesis , it likely undergoes further chemical reactions to form the active compound, which then interacts with its targets.
Result of Action
As an intermediate in pesticide synthesis , its effects are likely observed in the final product rather than the intermediate itself.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGUWRKKZYYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564106 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118754-52-2 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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